This compound falls under the category of heterocyclic compounds, specifically within the pyrazole derivatives. Pyrazolo[3,4-b]pyridine compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
Industrial production may utilize continuous flow reactors and automated systems to improve scalability and cost-effectiveness.
The molecular formula of 6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is . Key features of its structure include:
6-Cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can participate in various chemical reactions:
Common reaction conditions vary but typically involve specific temperatures, solvents, and catalysts to facilitate desired transformations.
The mechanism of action for 6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is primarily linked to its interaction with biological targets such as receptors or enzymes.
Research indicates that derivatives of pyrazolo[3,4-b]pyridine can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα. The carboxylic acid group interacts with specific amino acids in the receptor's ligand-binding domain, stabilizing active conformations essential for agonistic activity. This interaction facilitates downstream signaling pathways involved in lipid metabolism and inflammation regulation.
The physical and chemical properties of 6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:
6-Cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several notable applications:
Pyrazolo[3,4-b]pyridines emerged as privileged scaffolds in medicinal chemistry following seminal work in the mid-20th century, bridging the pharmacological space between purines and pyridines. These nitrogen-rich heterocycles replicate the hydrogen-bonding capacity of purine bases while offering enhanced metabolic stability and synthetic versatility. The core structure features a fused pyrazole-pyridine system that enables diverse substitutions at positions 1, 3, 4, and 6, facilitating precise modulation of electronic properties and steric bulk. This adaptability has positioned pyrazolo[3,4-b]pyridines as critical pharmacophores in kinase inhibitors, GPCR modulators, and antiviral agents, with over 30 clinical candidates reported since 2010. The scaffold’s pseudopurine geometry allows efficient ATP-competitive binding, particularly in kinases like BRAF, PKA, and FLT3, where it occupies the hinge region through N1-H hydrogen bonding [1] [5].
Systematic structural diversification of the pyrazolo[3,4-b]pyridine core has yielded clinically significant analogs with optimized pharmacokinetic profiles. Key modifications include:
Table 1: Strategic Modifications in Pyrazolo[3,4-b]pyridine Analogs
Position Modified | Exemplar Substituent | Biological Impact | Molecular Weight (g/mol) |
---|---|---|---|
N1 | 2-Fluorophenyl | Enhanced kinase selectivity | 297.28 [1] |
C3 | Methyl | Improved metabolic stability | 345.76 [2] |
C3 | Isopropyl | Increased hydrophobic interactions | Not specified [3] |
C6 | Ethyl | Altered electron distribution | 325.3 [4] |
N1 | Propyl | Modified solubility profile | 245.28 |
Notable analogs include 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl derivatives (CID 25247591, MW 345.8 g/mol) as kinase inhibition scaffolds [5] [7], and 1-propyl variants (MW 245.28 g/mol) that enhance aqueous solubility for formulation . The carboxylic acid at C4 serves as a versatile handle for amide coupling or salt formation, enabling prodrug strategies and solubility modulation across multiple drug discovery programs [5] [8].
The strategic incorporation of fluorophenyl and cyclopropyl groups confers distinct advantages in target engagement and drug-like properties:
Ortho-Fluorophenyl at N1: The 2-fluorophenyl moiety in 6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011398-69-8) induces a ~15° dihedral angle between aromatic planes, enhancing selectivity for kinases with sterically restricted pockets. Fluorine’s strong electron-withdrawing effect (+σI = +0.5) polarizes the adjacent C-N bond, strengthening hydrogen-bond acceptor capacity at N1 while providing metabolic resistance to oxidative degradation [1] [2].
Cyclopropyl at C6: This strained aliphatic system (bond angle ~60°) introduces significant three-dimensional character while maintaining sp² hybridization compatibility. The cyclopropyl’s high C-H bond strength (~106 kcal/mol) impedes cytochrome P450-mediated oxidation, addressing a key metabolic vulnerability in unsubstituted phenyl analogs. Computational studies (logP = 4.097) confirm reduced lipophilicity versus cyclohexyl alternatives, balancing membrane permeability and solubility [1] [5].
Table 2: Bioisosteric Effects of Key Substituents
Substituent | Electronic Effect | Steric Effect | Metabolic Impact |
---|---|---|---|
2-Fluorophenyl | σₘ = 0.34, σₚ = 0.06 | Moderate bulk (MR=0.26ų) | Blocks para-hydroxylation |
Cyclopropyl | σₗ = 0.21 (conjugative) | High torsional strain | Resists allylic oxidation |
C4-Carboxylic Acid | Strong H-donor/acceptor | Planar conformation | Promotes renal clearance |
The carboxylic acid at C4 enables targeted interactions with basic residues in enzymatic active sites (e.g., arginine in MAPK proteins), with calculated pKa values of ~4.2 ensuring ionization at physiological pH for enhanced solubility. This acid group also serves as a precursor for prodrug esters, with ethyl ester derivatives showing 3-fold improved oral absorption in preclinical models [5] [8]. Synergistically, the fluorophenyl-cycloprotect combination creates a "molecular brake" that controls π-stacking energetics, reducing off-target binding while maintaining sub-micromolar potency against multiple oncology targets [1] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7